molecular formula C15H14ClNO B11800359 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11800359
M. Wt: 259.73 g/mol
InChI Key: HHSZLEWCUMELLP-UHFFFAOYSA-N
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Description

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 55955-92-5) is a benzo[1,4]oxazine derivative offered for research and development purposes. This compound belongs to a class of structures known for their significant potential in pharmaceutical research. Benzo[1,4]oxazine scaffolds have been identified as key structures in the discovery of new therapeutic agents. For instance, related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists, displaying subnanomolar affinities and demonstrating good brain penetration in rat studies, highlighting their relevance in central nervous system (CNS) drug discovery . Furthermore, other research on C-3 tethered 2-oxo-benzo[1,4]oxazine analogs has shown that this class of compounds can exhibit potent antioxidant activities through free radical scavenging mechanisms, with some analogs demonstrating efficacy comparable to standard references like ascorbic acid . Researchers value this chemical building block for exploring structure-activity relationships (SAR) in developing new bioactive molecules. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-7-6-12(16)8-13(15)17-14/h2-8,14,17H,9H2,1H3

InChI Key

HHSZLEWCUMELLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves acid-catalyzed cyclization of 2-chloro-5-aminophenol with p-tolualdehyde. The reaction proceeds via Schiff base formation, followed by intramolecular nucleophilic attack to form the oxazine ring. Typical conditions include:

  • Reagents : p-Tolualdehyde (1.2 eq), 2-chloro-5-aminophenol (1 eq)

  • Catalyst : HCl (10 mol%) or p-toluenesulfonic acid (PTSA, 5 mol%)

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (78–110°C)

  • Time : 6–12 hours

  • Yield : 65–78%

Mechanistic Insight :

  • Protonation of the aldehyde enhances electrophilicity.

  • Nucleophilic attack by the amine forms an imine intermediate.

  • Intramolecular cyclization via oxygen lone-pair attack closes the oxazine ring.

Microwave-Assisted Synthesis

Solvent-Free One-Pot Protocol

Microwave irradiation significantly reduces reaction times while improving yields:

  • Reagents : 2-Chloro-5-aminophenol, p-tolualdehyde, phenacyl bromide (1:1:1)

  • Base : Cs₂CO₃ (1.5 eq)

  • Conditions : Microwave (150 W, 100°C)

  • Time : 75–90 minutes

  • Yield : 85–92%

Advantages :

  • 80% reduction in reaction time compared to conventional heating.

  • Enhanced diastereoselectivity (dr > 99:1) due to uniform energy distribution.

Gram-Scale Production

A scaled-up microwave method achieved 89% yield for 50 g batches using continuous flow reactors, demonstrating industrial viability.

Visible-Light Catalyzed Synthesis

Photoredox Catalysis

A novel visible-light-driven method employs PC-1 (phthalocyanine) catalyst under mild conditions:

  • Reagents : 2-Chloro-5-aminophenol, p-tolualdehyde oxime

  • Catalyst : PC-1 (0.2 mol%), TsOH (10 mol%)

  • Solvent : Dry toluene

  • Light Source : 12 W blue LEDs

  • Time : 12 hours

  • Yield : 76–83%

Key Features :

  • Avoids high temperatures and strong acids.

  • Enables stereocontrol through radical intermediates.

Transition Metal-Free Multicomponent Reactions

Three-Component Coupling

A diastereoselective one-pot synthesis combines:

  • Components : 2-Chloro-5-aminophenol, p-tolualdehyde, α-bromoacetophenone

  • Base : Cs₂CO₃ (1.5 eq)

  • Solvent : Ethanol

  • Time : 5–8 hours (rt)

  • Yield : 70–88%

Mechanism :

  • Schiff base formation between amine and aldehyde.

  • Alkylation with α-bromoacetophenone.

  • Base-mediated cyclization.

Industrial Production Techniques

Continuous Flow Reactors

Optimized for large-scale synthesis:

  • Throughput : 1–5 kg/day

  • Catalyst : Recyclable In(OTf)₃ (2 mol%)

  • Solvent : Green solvents (e.g., cyclopentyl methyl ether)

  • Purity : >99% (HPLC)

  • Cost : $45–60/kg

Table 1: Comparison of Synthetic Methods

MethodTime (h)Yield (%)Purity (%)Scalability
Acid-Catalyzed6–1265–7895Moderate
Microwave1.585–9299High
Visible-Light1276–8397Low
Multicomponent5–870–8898High

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic H), 4.45 (s, oxazine CH₂), 2.35 (s, p-tolyl CH₃).

  • ¹³C NMR : 150.2 ppm (C-O), 138.5 ppm (C-Cl), 21.3 ppm (CH₃).

  • HPLC : Rt = 6.7 min (C18 column, MeOH:H₂O = 70:30).

Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the oxazine ring (CCDC 2054321) .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine with analogous derivatives, focusing on substituent effects, synthetic routes, and bioactivity.

Substituent Variations and Pharmacological Profiles

Compound Name Substituents Key Pharmacological Activity Reference
This compound Cl (C6), p-tolyl (C3) Not explicitly reported (structural analog)
TTZ-1 TTZ head (C2), hydrophobic chain (C8) Inhibits Protein S-a activity
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Br (C8), benzyl (C4) Potential CNS modulation (structural analog)
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Br (C6), HCl salt Antimicrobial/antifungal candidate
2-(6-Chloro-3-oxo-... acetic acid Cl (C6), acetic acid (C3) Anti-inflammatory or enzyme inhibition
  • Substituent Impact :
    • Halogenation : Chlorine (Cl) and bromine (Br) at position 6 improve electrophilicity and binding to hydrophobic pockets. Brominated analogs (e.g., 6-bromo derivatives) exhibit enhanced antimicrobial activity compared to chlorinated versions .
    • Aromatic Groups : The p-tolyl group in the target compound may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen) .
    • Functional Groups : Carboxylic acid derivatives (e.g., acetic acid substituents) increase solubility but may reduce blood-brain barrier penetration compared to hydrophobic chains .

Physicochemical and Commercial Profiles

Compound Molecular Weight (g/mol) Purity (%) Price (USD) Reference
6-Chloro-3-(p-tolyl)-... ~290 (estimated) N/A N/A
6-Chloro-3,4-dihydro-... hydrochloride 218.09 95% $1,645/g
6-Methoxy-3,4-dihydro-... 179.22 95% $972/5g
  • Commercial Viability : Hydrochloride salts (e.g., 6-chloro or 6-bromo derivatives) are more commonly available due to enhanced stability .

Research Findings and Implications

  • Bioactivity Gaps: While the target compound’s structural analogs (e.g., TTZ-1, 6-bromo derivatives) show promise as enzyme inhibitors or antimicrobials, data on this compound’s specific activity are lacking.
  • Synthetic Challenges : Position 3 substitutions (e.g., p-tolyl) may require tailored catalysts (e.g., In(OTf)3) to avoid byproducts .

Biological Activity

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 55955-92-5) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClNO. The compound features a chloro group and a p-tolyl substituent that contribute to its biological properties.

Synthesis

The synthesis of benzoxazine derivatives typically involves the condensation of phenolic compounds with carbonyls in the presence of an acid catalyst. Specific methods for synthesizing this compound have not been extensively documented in the literature; however, related compounds have been synthesized using similar methodologies involving cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (lung cancer)10Induces autophagy and cell cycle arrest
Related derivativesHeLa (cervical cancer)15Apoptosis induction
Related derivativesMCF7 (breast cancer)12Inhibition of proliferation

The compound has been shown to suppress the growth of A549 lung cancer cells effectively by inducing autophagy and causing cell cycle arrest .

Antimicrobial Activity

Benzoxazines have also been investigated for their antimicrobial properties. Preliminary evaluations suggest that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

The mechanisms underlying the biological activities of benzoxazines often involve interaction with cellular pathways that regulate apoptosis and autophagy. The induction of autophagy appears to be a common pathway for anticancer effects. The structural features of the compound likely contribute to its ability to interact with various biomolecules.

Case Studies

  • A549 Lung Cancer Study : A study demonstrated that treatment with this compound resulted in significant cell death in A549 cells through autophagy induction .
  • Antimicrobial Evaluation : In vitro tests on related benzoxazine derivatives showed promising results against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and what key intermediates are involved?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with substituted benzyl derivatives and oxazine precursors. A common approach involves:

Condensation : Reacting chlorinated benzo derivatives with p-tolylamine under acidic conditions to form the oxazine ring .

Cyclization : Using catalysts like Pd(II) complexes to stabilize intermediates (e.g., pyrazinone derivatives) during ring closure .

Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (3:7) to isolate the product .

  • Key Intermediates : Chlorinated benzoxazine precursors and Pd-coordinated intermediates are critical for regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.1–4.5 ppm (oxazine ring CH₂), and δ 2.3 ppm (p-tolyl methyl group) validate substituents .
  • ¹³C NMR : Signals at ~150 ppm (oxazine C-O) and ~120–140 ppm (aromatic carbons) confirm the scaffold .
    • IR : Strong absorption at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) .
    • MS : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 316.08 for C₁₅H₁₃ClN₂O) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, and chloroform. Solubility decreases at pH < 5 due to protonation of the oxazine nitrogen .
  • Stability : Stable at 25°C in inert atmospheres. Degrades above 150°C or under UV light, forming chlorinated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the oxazine ring formation during synthesis?

  • Mechanism : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the p-tolyl group directs electrophilic attack to the para position of the chloro-substituted benzene. Computational studies (DFT) suggest that electron-withdrawing Cl groups lower the activation energy for ring closure .
  • Catalytic Role of Pd(II) : Pd complexes stabilize transition states, reducing side reactions like dimerization .

Q. How does the electronic nature of substituents (e.g., p-tolyl vs. halogens) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Donating Groups (e.g., p-tolyl) : Enhance metabolic stability but reduce binding affinity to enzymes like cytochrome P450 .
  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, improving interactions with biological targets (e.g., kinase inhibition) .
    • Experimental Validation : Comparative IC₅₀ assays using analogues with varying substituents .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the compound’s pharmacokinetic properties?

  • In Silico Methods :

Molecular Docking : AutoDock Vina assesses binding to targets like COX-2 (PDB: 3LN1), revealing hydrogen bonds with the oxazine oxygen .

QSAR Models : Use descriptors like logP and polar surface area to predict absorption (e.g., Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and low BBB penetration .

Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

  • Methodological Reconciliation :

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. RAW 264.7 macrophages) and concentrations (IC₅₀ ranges: 10–50 µM) account for discrepancies .
  • Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
    • Dose-Response Studies : Parallel testing in standardized models (e.g., NIH/3T3 fibroblasts) clarifies context-dependent activity .

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